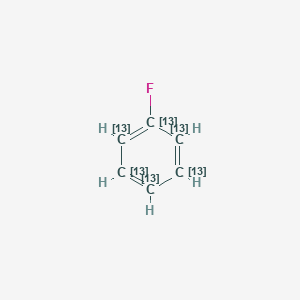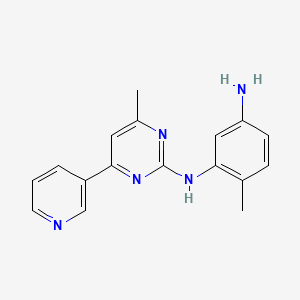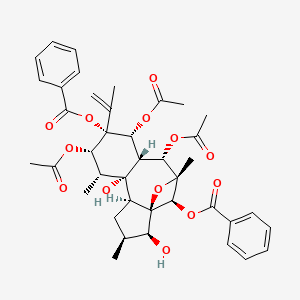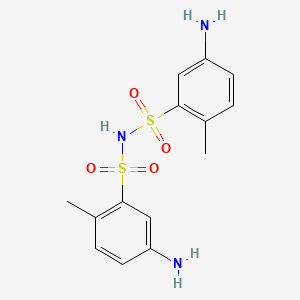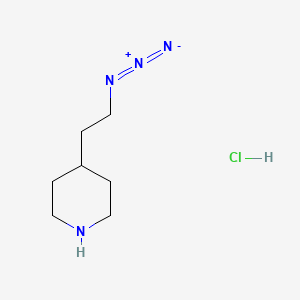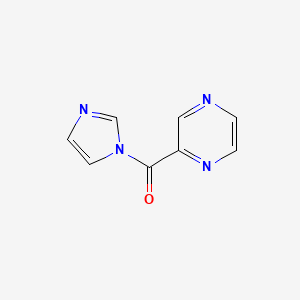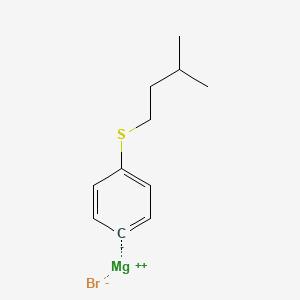![molecular formula C10H18Cl2N2O B13445537 2-Methyl-2-{[(pyridin-2-yl)methyl]amino}propan-1-ol dihydrochloride](/img/structure/B13445537.png)
2-Methyl-2-{[(pyridin-2-yl)methyl]amino}propan-1-ol dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-2-{[(pyridin-2-yl)methyl]amino}propan-1-ol dihydrochloride is a chemical compound with a complex structure that includes a pyridine ring, a methyl group, and an amino alcohol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-{[(pyridin-2-yl)methyl]amino}propan-1-ol dihydrochloride typically involves the reaction of 2-pyridinecarboxaldehyde with 2-amino-2-methyl-1-propanol in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in a methanol solvent under a nitrogen atmosphere at room temperature for several hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-2-{[(pyridin-2-yl)methyl]amino}propan-1-ol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperoxybenzoic acid (mCPBA) for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require catalysts or specific conditions to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various amine derivatives .
Wissenschaftliche Forschungsanwendungen
2-Methyl-2-{[(pyridin-2-yl)methyl]amino}propan-1-ol dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Methyl-2-{[(pyridin-2-yl)methyl]amino}propan-1-ol dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methyl-1-pyridin-2-ylpropylamine dihydrochloride
- N-methyl-1-(pyridin-2-yl)methanamine
- 2-(piperazin-1-yl)ethan-1-ol
Uniqueness
2-Methyl-2-{[(pyridin-2-yl)methyl]amino}propan-1-ol dihydrochloride is unique due to its specific combination of a pyridine ring and an amino alcohol moiety. This structure imparts distinct chemical properties, making it valuable for various research applications .
Eigenschaften
Molekularformel |
C10H18Cl2N2O |
|---|---|
Molekulargewicht |
253.17 g/mol |
IUPAC-Name |
2-methyl-2-(pyridin-2-ylmethylamino)propan-1-ol;dihydrochloride |
InChI |
InChI=1S/C10H16N2O.2ClH/c1-10(2,8-13)12-7-9-5-3-4-6-11-9;;/h3-6,12-13H,7-8H2,1-2H3;2*1H |
InChI-Schlüssel |
AKYHWDRACGQKSZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CO)NCC1=CC=CC=N1.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




